![molecular formula C10H10N2O B11791566 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a propanone moiety. The compound’s distinct chemical properties make it a valuable candidate for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one typically involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions to yield the final product. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits FGFR signaling pathways, which are often abnormally activated in tumors . By binding to FGFRs, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused pyridine ring but differ in their biological activities and applications.
Pyrrolopyrazines: These compounds share a similar pyrrole core but have different substitution patterns and biological properties.
The uniqueness of this compound lies in its potent inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C10H10N2O |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-9(13)8-4-3-7-5-6-11-10(7)12-8/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
SADVAKVNINLYML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NC2=C(C=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.